molecular formula C2N2O4S B1614899 Sulphonyl diisocyanate CAS No. 4223-09-0

Sulphonyl diisocyanate

Cat. No.: B1614899
CAS No.: 4223-09-0
M. Wt: 148.1 g/mol
InChI Key: BUXTXUBQAKIQKS-UHFFFAOYSA-N
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Description

Sulphonyl diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a sulphonyl group. This compound is a member of the diisocyanate family, which is widely used in the production of polyurethanes and other polymers. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulphonyl diisocyanate can be synthesized through several methods, including the phosgenation of sulphonyl diamines. The reaction typically involves the treatment of sulphonyl diamines with phosgene under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50°C and 80°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale phosgenation processes. The process involves the continuous feeding of sulphonyl diamines and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting this compound is then purified through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Sulphonyl diisocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

    Substitution Reactions: Can undergo nucleophilic substitution reactions with compounds containing active hydrogen atoms.

    Polymerization Reactions: Used in the production of polyurethanes through polymerization with polyols.

Common Reagents and Conditions:

    Alcohols and Amines: React with this compound under mild conditions (room temperature to 50°C) to form urethanes and ureas.

    Catalysts: Catalysts such as tertiary amines or organometallic compounds are often used to enhance the reaction rates.

Major Products Formed:

    Urethanes: Formed by the reaction with alcohols.

    Ureas: Formed by the reaction with amines.

    Polyurethanes: Produced through polymerization with polyols.

Scientific Research Applications

Sulphonyl diisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of sulphonyl diisocyanate involves the reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of urethane and urea linkages. The sulphonyl group can also participate in various chemical transformations, enhancing the compound’s versatility in different applications.

Molecular Targets and Pathways:

    Nucleophilic Addition: The isocyanate groups react with nucleophiles to form stable products.

    Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers.

Comparison with Similar Compounds

Sulphonyl diisocyanate can be compared with other diisocyanates such as:

    Toluene Diisocyanate (TDI): Used primarily in the production of flexible foams.

    Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.

    Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.

Uniqueness: this compound is unique due to the presence of the sulphonyl group, which imparts distinct reactivity and properties compared to other diisocyanates. This makes it particularly valuable in specialized applications where specific chemical transformations are required.

Properties

IUPAC Name

sulfuryl diisocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2N2O4S/c5-1-3-9(7,8)4-2-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXTXUBQAKIQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)N=C=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195053
Record name Sulphonyl diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-09-0
Record name Sulfuryl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4223-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulphonyl diisocyanate
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Record name Sulphonyl diisocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphonyl diisocyanate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

The sulfonamide of Example 5 (5.0 g) was stirred in 75 mL dry xylenes with 0.1 g DABCO® and 1.9 mL n-butylisocyanate, then heated to reflux (138°) with a dry ice condenser in place. Phosgene gas was introduced into the vessel above the liquid level until the reaction temperature dropped below 130°. As phosgene was absorbed by the reactants, a gradual rise in reaction temperature was observed. Heating was continued until the reaction temperature remained constant, indicating complete consumption of the sulfonamide starting material (ca. 2 hrs). Evaporation of the xylenes after filtration under nitrogen to remove traces of solid gave crude sulfonyl isocyanate as a viscous oil, IR (neat) 2250 cm-1.
Name
sulfonamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulphonyl diisocyanate
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Sulphonyl diisocyanate
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Sulphonyl diisocyanate
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Sulphonyl diisocyanate
Reactant of Route 5
Sulphonyl diisocyanate
Reactant of Route 6
Reactant of Route 6
Sulphonyl diisocyanate

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